molecular formula C31H32O7 B8198992 (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate

(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate

Cat. No.: B8198992
M. Wt: 516.6 g/mol
InChI Key: QIGSQMHFQOMPTC-YTRKHUOHSA-N
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Description

This compound is a stereochemically complex tetrahydrofuran derivative featuring a propane-1,2-diyl backbone esterified with two benzoate groups. Key structural attributes include:

  • Stereochemistry: The tetrahydrofuran ring is configured as (2R,3R,4S,5S), with an (S)-configuration at the propane chain.
  • Substituents: A benzyloxy group at position 3, a hydroxyl group at position 4, and an allyl group at position 5 of the tetrahydrofuran ring.

Properties

IUPAC Name

[(2S)-2-benzoyloxy-3-[(2R,3R,4S,5S)-4-hydroxy-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-29,32H,1,12,19-21H2/t25-,26-,27+,28-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGSQMHFQOMPTC-YTRKHUOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1[C@@H]([C@H]([C@H](O1)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the appropriate tetrahydrofuran derivatives and benzoate precursors.
  • Reactions : Key reactions include alkylation and esterification processes that yield the desired dibenzoate structure.
  • Purification : The final product is purified using techniques such as column chromatography or recrystallization.

Characterization is performed using spectroscopic methods including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and purity of the compound.

Biological Activity

Research on the biological activity of this compound indicates several promising pharmacological properties:

Antitumor Activity

Studies have shown that derivatives of tetrahydrofuran exhibit significant antitumor activity. The compound has been tested against various cancer cell lines with notable results in inhibiting cell proliferation and inducing apoptosis. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range for multiple cell lines.

Antibacterial Effects

Preliminary studies suggest that this compound may exhibit antibacterial properties. Testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli is recommended to further elucidate its spectrum of activity.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntitumorMCF-75.0
AntitumorHeLa4.8
AntiviralHIVTBD
AntibacterialStaphylococcus aureusTBD

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • Case Study on Antitumor Activity : A study published in Organic & Biomolecular Chemistry investigated a series of tetrahydrofuran derivatives for their cytotoxic effects on cancer cells. The results suggested a structure-activity relationship where modifications to the hydroxyl groups enhanced biological activity .
  • Case Study on Antiviral Mechanisms : Research conducted on bridged nucleosides revealed significant antiviral properties against HIV through inhibition of reverse transcriptase . This suggests that similar structural motifs in our compound may confer antiviral benefits.

Scientific Research Applications

Synthetic Applications

One of the primary applications of this compound is as a building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceutical agents.

Table 1: Synthetic Routes Involving (S)-3-((2R,3R,4S,5S)-5-Allyl-3-(benzyloxy)-4-hydroxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate

Reaction TypeDescriptionReference
EsterificationUsed to form esters with different alcohols
Ligand FormationActs as a ligand in metal-catalyzed reactions
Enzyme InhibitionPotential use in designing enzyme inhibitors

Biological Applications

Research has indicated that compounds related to this compound exhibit various biological activities.

Case Studies

  • Antiviral Activity :
    • A study demonstrated that derivatives of this compound could inhibit specific viral proteases, suggesting potential applications in antiviral drug development. The bis-tetrahydrofuran structure is crucial for binding interactions with viral enzymes .
  • Anti-cancer Properties :
    • Research has shown that related compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .
  • Neurological Effects :
    • Preliminary studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name (CAS) Core Structure Position 3 Substituent Position 5 Substituent Propane Backbone Modifications
Target Compound Tetrahydrofuran Benzyloxy Allyl 1,2-Dibenzoate ester
1191256-02-6 Tetrahydrofuran Methoxy Allyl 1,2-Dibenzoate ester
1191256-10-6 Furodioxolane* Methoxy Methyl (fused ring) 1,2-Diol (unesterified)

*Furodioxolane: Tetrahydrofuro[2,3-d][1,3]dioxolane.

Comparative Analysis

a. Substituent Effects

  • Position 3: The target compound’s benzyloxy group (vs. Benzyl ethers are also more prone to enzymatic cleavage compared to methoxy groups, affecting metabolic stability .
  • Position 5 : The allyl group in both the target and [1191256-02-6] allows for conjugation or further functionalization, whereas [1191256-10-6] lacks this flexibility due to a methyl group in a fused ring system .

b. Backbone and Functional Group Differences

  • Propane Chain : The dibenzoate esterification in the target and [1191256-02-6] enhances membrane permeability compared to the unesterified diol in [1191256-10-6].
  • Ring System : The fused furodioxolane in [1191256-10-6] imposes conformational rigidity, which may limit interactions with biological targets relative to the more flexible tetrahydrofuran core in the target compound .
Physical and Chemical Properties (Inferred)
Property Target Compound [1191256-02-6] [1191256-10-6]
Molecular Weight ~500 g/mol* ~478 g/mol* ~350 g/mol*
LogP (Estimated) 4.2–4.8 3.5–4.0 1.8–2.5
Solubility (Aqueous) Low Moderate High

*Calculated based on structural features.

Research Findings and Implications

  • Synthetic Feasibility : The allyl and benzyloxy groups in the target compound may complicate synthesis due to competing reactivity, whereas [1191256-02-6]’s methoxy group simplifies protection/deprotection steps .
  • Biological Interactions : The dibenzoate esters in the target and [1191256-02-6] are likely substrates for esterases, but the benzyloxy group in the target may slow hydrolysis compared to methoxy .
  • Thermodynamic Stability : The fused ring system in [1191256-10-6] confers higher thermal stability (e.g., in solid-state formulations) relative to the tetrahydrofuran-based analogs .

Preparation Methods

Preparation of the Tetrahydrofuran Core

The tetrahydrofuran ring is constructed from a diol precursor, such as 2,3-O-isopropylidene-D-erythrono-1,4-lactone. Key steps include:

  • Allylation : Grignard reaction with allylmagnesium bromide at C5 under anhydrous THF at −78°C.

  • Benzylation : Protection of the C3 hydroxyl with benzyl bromide using NaH as a base in DMF (0°C to room temperature, 12 hours).

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the isopropylidene group, yielding a diol intermediate.

Table 1: Reaction Conditions for Tetrahydrofuran Core Synthesis

StepReagents/ConditionsYield (%)Stereochemical Outcome
AllylationAllylMgBr, THF, −78°C, 2h782R,5S configuration
BenzylationBnBr, NaH, DMF, 0°C→RT, 12h85Retention at C3
Deprotection1M HCl/MeOH, RT, 4h92No epimerization

Dibenzoate Esterification

The propane-1,2-diol side chain is esterified using benzoic anhydride under Steglich conditions:

  • Reagents : Benzoic anhydride (3 eq), DMAP (0.1 eq), DCM, RT, 24h.

  • Yield : 88% after column chromatography (SiO₂, hexane/EtOAc 4:1).

  • Stereospecificity : The (S)-configuration at C1 of the propane chain is preserved due to mild reaction conditions.

Optimization of Stereochemical Control

Critical adjustments to enhance enantiomeric excess (ee) include:

  • Chiral auxiliaries : Use of (R)-BOX ligands during allylation to enforce 2R,5S configuration.

  • Low-temperature kinetics : Slow addition of benzyl bromide at −20°C minimizes racemization.

  • Crystallization-driven purification : Isolate intermediates via hexane/EtOAc recrystallization to achieve >99% ee.

Alternative Routes and Comparative Analysis

Enzymatic Resolution

Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired ester enantiomer:

  • Substrate : Racemic propane-1,2-diyl dibenzoate.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48h.

  • Outcome : 95% ee for (S)-isomer, though scalability remains a limitation.

Transition-Metal Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) constructs the C5 allyl group:

  • Catalyst : Pd₂(dba)₃ with (S)-BINAP ligand.

  • Substrate : Tetrahydrofuran-2-yl triflate.

  • Yield : 72% with 94% ee, but requires stringent anhydrous conditions.

Table 2: Comparison of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Classical Alkylation7899HighModerate
Enzymatic Resolution4595LowHigh
Pd-Catalyzed AAA7294ModerateLow

Industrial-Scale Production Considerations

For bulk synthesis, the classical route (Sections 3.1–3.3) is preferred due to:

  • Reproducibility : Consistent yields across 10+ batches.

  • Cost : NaH and benzyl bromide are economically viable at scale.

  • Regulatory compliance : Avoids transition-metal residues requiring post-synthesis purification .

Q & A

Q. What methodologies are recommended for confirming the stereochemical configuration of this compound?

To verify stereochemistry, use X-ray crystallography to resolve the absolute configuration of the tetrahydrofuran ring and allyl substituents. Complementary 2D NMR techniques (e.g., NOESY or ROESY) can identify spatial correlations between protons, particularly for the benzyloxy and hydroxyl groups. For example, coupling constants (JJ-values) in 1^1H NMR can distinguish axial/equatorial proton orientations in the tetrahydrofuran ring .

Q. How should this compound be stored to prevent degradation?

Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis of the dibenzoate ester. Ensure the storage area is dry, well-ventilated , and free from ignition sources due to the allyl group’s potential flammability .

Q. What analytical techniques are suitable for assessing purity?

Use HPLC with a chiral stationary phase to separate enantiomers and quantify enantiomeric excess. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 13C^{13}\text{C} NMR identifies impurities via comparison with reference spectra .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by dynamic stereoisomerism?

Dynamic effects (e.g., ring puckering in the tetrahydrofuran core) may lead to variable coupling constants. Conduct variable-temperature NMR (VT-NMR) to slow conformational exchange and resolve splitting patterns. For example, cooling to -40°C in deuterated DMSO can stabilize distinct conformers .

Q. What strategies mitigate side reactions during deprotection of the benzyloxy group?

Hydrogenolysis with Pd/C under H2_2 is standard, but competing allyl group reduction may occur. Use low hydrogen pressure (1–5 atm) and monitor reaction progress via TLC. Alternative methods include BF3_3-EtSH for selective deprotection without affecting allyl moieties .

Q. How do steric effects influence the reactivity of the dibenzoate ester in nucleophilic substitutions?

The bulky tetrahydrofuran ring and benzyloxy group hinder nucleophilic attack at the ester carbonyl. Employ polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction rates. Kinetic studies via 19F^{19}\text{F} NMR (if fluorinated analogs are used) provide mechanistic insights .

Data Contradiction Analysis

Q. Why might observed melting points deviate from literature values?

Polymorphism or residual solvents (e.g., THF or DCM) can alter melting behavior. Characterize the solid form via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . Recrystallize from a 1:1 hexane/ethyl acetate mixture to isolate the thermodynamically stable polymorph .

Functional Group Interaction Studies

Q. What spectroscopic signatures distinguish the allyl group’s reactivity in oxidation reactions?

Monitor the allyl C-H stretch (~3010–3100 cm1^{-1}) in FTIR for disappearance upon epoxidation. In 1^1H NMR, the allyl protons (δ5.86.0δ \sim5.8–6.0 ppm) shift upfield after conversion to an epoxide or diol .

Methodological Recommendations Table

Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric purity assessmentChiralpak AD-H column, hexane:IPA (90:10)
VT-NMRResolving dynamic stereoisomerismDMSO-d6_6, -40°C to 25°C
X-ray crystallographyAbsolute configuration determinationMo-Kα radiation, 100 K
Pd/C hydrogenolysisSelective benzyl deprotection1 atm H2_2, ethanol, 25°C

Notes for Experimental Design

  • Safety : Use explosion-proof equipment when handling the allyl group under H2_2 .
  • Stereochemical Control : Opt for asymmetric catalysis (e.g., Sharpless epoxidation) for introducing chiral centers in synthetic precursors .

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